Disodium 2-naphthylamine-1,5-disulfonate
Description
Properties
CAS No. |
62203-79-6 |
|---|---|
Molecular Formula |
C10H7NNa2O6S2 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
disodium;2-aminonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H9NO6S2.2Na/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
InChI Key |
ACBJGAPIXKDCRP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 2-naphthylamine-1,5-disulfonate can be synthesized through the sulfonation of 2-naphthylamine. The process involves the reaction of 2-naphthylamine with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperatures and the use of excess sulfuric acid to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of disodium 2-naphthylamine-1,5-disulfonate involves large-scale sulfonation reactors where 2-naphthylamine is treated with oleum (a solution of sulfur trioxide in sulfuric acid). The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through crystallization and filtration. The final product is dried and purified to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-naphthylamine-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.
Substitution: The amine group can participate in substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with phenols or amines under alkaline conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfonic acids.
Substitution: Azo compounds formed through diazotization and coupling reactions.
Scientific Research Applications
Disodium 2-naphthylamine-1,5-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a component in electroplating baths.
Mechanism of Action
The mechanism of action of disodium 2-naphthylamine-1,5-disulfonate involves its interaction with various molecular targets. The sulfonate groups enhance the compound’s solubility in water, allowing it to participate in aqueous reactions. The amine group can form hydrogen bonds and interact with enzymes and proteins, influencing their activity. The compound’s ability to undergo diazotization and coupling reactions makes it valuable in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare disodium 2-naphthylamine-1,5-disulfonate with structurally or functionally related compounds:
Table 1: Comparative Analysis of Disodium 2-naphthylamine-1,5-disulfonate and Analogues
Structural and Functional Differences
Disodium 2-naphthylamine-1,5-disulfonate vs. Sodium 1,5-Naphthalenedisulfonate The absence of an amino group in the latter (CAS 1655-29-4) reduces its reactivity in azo coupling reactions but enhances its utility as a surfactant due to increased hydrophilicity . Applications diverge: the amino group in the former enables its use in dye synthesis, while the latter is favored in industrial processes requiring sulfonate-based solubilizers .
Comparison with Dipotassium 7-hydroxynaphthalene-1,3-disulphonate The hydroxyl group at C7 and sulfonates at C1/C3 (vs. C1/C5 in the target compound) alter electronic properties. The 1,3-sulfonate configuration increases steric hindrance, reducing compatibility with planar aromatic systems . The potassium counterion may offer higher solubility in non-aqueous solvents compared to sodium salts, expanding its use in organic syntheses .
Thiamine Naphthalene-1,5-Disulfonate Complex
- This compound (CAS 573-09-1) combines thiamine (vitamin B1) with the 1,5-disulfonate ion, enhancing stability and bioavailability. Unlike the standalone disodium salt, it is primarily used in nutraceuticals and controlled-release formulations .
Parent Acid and Derived Diamine The parent acid (CAS 117-62-4) is less water-soluble but serves as a precursor for disodium and dipotassium salts. Its reduction or hydrolysis yields 1,5-naphthalenediamine, a monomer for high-performance polymers .
Biological Activity
Disodium 2-naphthylamine-1,5-disulfonate (CAS number 117-62-4), commonly referred to as Tobias acid, is an organic compound with significant applications primarily in the dye industry. This article delves into its biological activity, synthesis, and safety profile, drawing on various research findings and case studies.
Disodium 2-naphthylamine-1,5-disulfonate is characterized by its disodium salt form of 2-naphthylamine-1,5-disulfonic acid. It has a molecular formula of C₁₁H₉NNa₂O₆S₂ and a molecular weight of approximately 303.32 g/mol. The compound appears as a beige powder and is soluble in water, making it suitable for various chemical applications.
Synthesis Process
The synthesis of disodium 2-naphthylamine-1,5-disulfonate involves several steps:
- Nitration : Naphthalene undergoes nitration to introduce nitro groups.
- Reduction : The nitro groups are reduced to amino groups.
- Sulfonation : The amino-naphthalene compound is sulfonated to introduce sulfonate groups.
This multi-step process allows for the controlled introduction of functional groups that enhance the compound's reactivity and utility in dye chemistry.
Biological Activity
The biological activity of disodium 2-naphthylamine-1,5-disulfonate is primarily linked to its role as a dye intermediate rather than direct pharmacological effects. Research indicates several key activities:
- Low Toxicity : The compound exhibits low acute toxicity with an oral LD50 in rats reported at approximately 11,400 mg/kg. This suggests a favorable safety profile for industrial use.
- Irritation Potential : Moderate irritation potential exists upon contact with skin or eyes; however, no significant harmful effects are noted when handled properly.
- Metal Ion Interaction : Disodium 2-naphthylamine-1,5-disulfonate interacts with various metal ions, forming complexes that can be utilized in catalysis or as ligands in coordination chemistry. These interactions are crucial for developing functional materials and understanding its behavior in different chemical environments.
Applications in Research and Industry
Disodium 2-naphthylamine-1,5-disulfonate is predominantly used in the dye industry due to its ability to produce vibrant colors and stability in dye formulations. It serves as an intermediate in the synthesis of azo dyes and other colorants.
Case Studies
Several studies highlight the compound's applications:
- A study on the photophysical characteristics of naphthalene sulfonates revealed that disodium 2-naphthylamine-1,5-disulfonate can form inclusion complexes with beta-cyclodextrin, influencing its photochemical behavior and potential applications in photodynamic therapy .
- Research on naphthalene sulfonates demonstrated their effectiveness in electrochemical detection methods, showcasing their utility beyond traditional dye applications .
Comparative Analysis with Similar Compounds
Disodium 2-naphthylamine-1,5-disulfonate shares structural similarities with other naphthalene-based compounds. The following table summarizes some notable comparisons:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Sodium 3-aminonaphthalene-1,5-disulfonate | C₁₁H₉NNaO₆S₂ | Used as a precursor for sun-resistant dyes; low solubility |
| Sodium 6-aminonaphthalene-1,3-disulfonate | C₁₁H₉NNaO₆S₂ | Different sulfonation pattern; used in dye applications |
| 3-Nitronaphthalene-1,5-disulphonic acid | C₁₁H₉N₂O₆S₂ | Contains nitro groups; important for dye synthesis |
| 2-Naphthylamine-4,8-disulfonic acid | C₁₁H₉NNaO₆S₂ | Used as a reactive dye intermediate; differs by functional group positions |
Disodium 2-naphthylamine-1,5-disulfonate stands out due to its specific arrangement of amino and sulfonate groups that enhance its reactivity and applicability in dye chemistry.
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